Product packaging for 1-Cyanocycloheptyl acetate(Cat. No.:CAS No. 71172-45-7)

1-Cyanocycloheptyl acetate

Cat. No.: B1345161
CAS No.: 71172-45-7
M. Wt: 181.23 g/mol
InChI Key: CDDMHDQXVZILGM-UHFFFAOYSA-N
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Description

1-Cyanocycloheptyl acetate is a chemical building block of interest in synthetic organic chemistry and drug discovery research. Compounds featuring nitrile and ester functional groups are highly valuable in organic synthesis. The nitrile group can be transformed into other functionalities, such as carboxylic acids, amines, or amides, while the acetate ester acts as a readily removable protecting group or a synthetic handle for further derivatization . The cycloheptyl ring system contributes unique conformational and steric properties that can be exploited to influence the physicochemical characteristics of a target molecule. In pharmaceutical research, such features are often explored to fine-tune the metabolic stability, solubility, or potency of lead compounds . While specific biological mechanisms for this compound are not reported in the literature, related cyanoacetate compounds have been utilized in the synthesis of more complex molecular architectures, including nucleoside analogs and inhibitors of biological targets . This reagent is presented for research applications as a building block and is strictly for laboratory use. Researchers are encouraged to consult the scientific literature for specific applications of this and related structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1345161 1-Cyanocycloheptyl acetate CAS No. 71172-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-cyanocycloheptyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMHDQXVZILGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221365
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-45-7
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanecarbonitrile, 1-hydroxy-, acetate
Source EPA DSSTox
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Record name 1-Acetoxycycloheptanecarbonitrile
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Synthetic Methodologies for 1 Cyanocycloheptyl Acetate

Retrosynthetic Analysis of the 1-Cyanocycloheptyl Acetate (B1210297) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-cyanocycloheptyl acetate, the primary disconnections are at the ester and nitrile functional groups attached to the central quaternary carbon.

The most logical retrosynthetic pathway involves two key disconnections:

C-O bond disconnection of the acetate group : This disconnection reveals the precursor alcohol, 1-cyanocycloheptanol (a cyanohydrin), and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

C-C bond disconnection of the cyano group : This step further simplifies the cyanohydrin intermediate back to its fundamental building block, cycloheptanone (B156872), and a cyanide source (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide).

This analysis suggests a primary synthetic route starting from cycloheptanone, proceeding through a cyanohydrin intermediate, which is then acetylated to yield the final product, this compound.

Proposed Cyanohydrin Acetate Formation Strategies

Several strategies can be employed for the synthesis of this compound, primarily revolving around the formation of the cyanohydrin intermediate and the subsequent introduction of the acetate group.

Direct Cyanation and Subsequent Acetylation of Cycloheptanone

This two-step approach is a classical and straightforward method for synthesizing cyanohydrin acetates. The first step involves the addition of a cyanide nucleophile to the carbonyl carbon of cycloheptanone to form the corresponding cyanohydrin, 1-cyanocycloheptanol. This intermediate is then isolated and subsequently acetylated in a separate step to yield the target compound. The choice of cyanide source and catalyst is crucial for the efficiency of the first step, while the selection of the acetylating agent and reaction conditions determines the success of the second.

The formation of cyanohydrins from ketones can be effectively catalyzed by Lewis bases. These catalysts, such as amines or phosphines, can activate the cyanide source, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon. For instance, the use of a catalytic amount of a Lewis base can promote the reaction between cycloheptanone and a cyanide source like trimethylsilyl cyanide (TMSCN). The resulting silyl-protected cyanohydrin can then be acetylated.

Research has shown that various catalysts can be employed for the cyanoacetylation of ketones. One study highlights the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the reaction between ketones, TMSCN, and acetic anhydride. This method provides a one-pot synthesis of cyanohydrin acetates, demonstrating the utility of Lewis base catalysis in this transformation.

Beyond traditional Lewis bases, other catalytic systems have been developed for the synthesis of cyanohydrins and their derivatives.

Organocatalysis : Chiral organocatalysts, such as peptides and cinchona alkaloid derivatives, have been successfully used in the asymmetric synthesis of cyanohydrins. While the focus is often on enantioselectivity, these catalysts are also effective in promoting the addition of cyanide to ketones. The principles of these catalytic systems could be applied to the synthesis of this compound.

Metal-Catalyzed Cyanation : Various metal complexes have been shown to catalyze the cyanation of carbonyl compounds. For example, complexes of titanium, aluminum, and lanthanides can act as Lewis acids to activate the ketone, making it more susceptible to nucleophilic attack by the cyanide ion. These methods often exhibit high efficiency and can be performed under mild conditions.

The table below summarizes various catalytic systems applicable to the synthesis of cyanohydrin acetates.

Catalyst TypeExample CatalystReactantsProductKey Features
Lewis BaseTetrabutylammonium fluoride (TBAF)Ketone, TMSCN, Acetic AnhydrideCyanohydrin AcetateOne-pot synthesis, high yields.
OrganocatalystChiral PeptidesAldehyde/Ketone, HCNChiral CyanohydrinHigh enantioselectivity.
Metal CatalystTitanium Complexes (e.g., Ti(O-i-Pr)4)Ketone, TMSCNCyanohydrinMild reaction conditions.

Multi-Component Reaction Approaches to this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient alternative to traditional multi-step syntheses. For this compound, a one-pot reaction involving cycloheptanone, a cyanide source, and an acetylating agent is highly desirable as it reduces waste and simplifies the experimental procedure.

A study by Surya Prakash et al. details a one-pot cyanoacetylation of various ketones and aldehydes. This method utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and acetic anhydride as the acetylating agent, with a catalytic amount of tetrabutylammonium fluoride (TBAF). This approach was found to be effective for a range of substrates, including cyclic ketones, and could be directly applied to the synthesis of this compound. The reaction proceeds smoothly at room temperature, affording the desired product in good to excellent yields.

The proposed reaction is as follows: Cycloheptanone + TMSCN + Acetic Anhydride --(TBAF catalyst)--> this compound

This MCR approach streamlines the synthesis by avoiding the isolation of the cyanohydrin intermediate, making it a more atom-economical and time-efficient strategy.

Esterification Methodologies for the Acetate Moiety

For the two-step synthesis, the esterification of the intermediate 1-cyanocycloheptanol is a critical step. Standard esterification methods can be employed to introduce the acetate group.

Common acetylating agents include:

Acetic Anhydride : Often used with a catalytic amount of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to activate the anhydride and deprotonate the alcohol.

Acetyl Chloride : A more reactive acetylating agent, typically used in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

The choice of method depends on the stability of the cyanohydrin and the desired reaction conditions. Given that 1-cyanocycloheptanol is a tertiary alcohol, the reaction may require slightly more forcing conditions compared to primary or secondary alcohols.

The following table outlines common esterification conditions.

Acetylating AgentCatalyst/BaseSolventTypical Conditions
Acetic AnhydridePyridine or DMAPDichloromethane (DCM) or Tetrahydrofuran (THF)Room temperature to gentle heating
Acetyl ChlorideTriethylamine (B128534) (TEA)Dichloromethane (DCM)0 °C to room temperature

Derivation from Related Cycloheptyl Nitrile Precursors

The synthesis of this compound can be efficiently achieved from precursors that already contain the 1-cyanocycloheptyl moiety, most notably 1-cyanocycloheptanol. This precursor is formed by the addition of a cyanide nucleophile to cycloheptanone. The subsequent conversion of the cyanohydrin (1-cyanocycloheptanol) to the target acetate ester is a standard esterification reaction.

Common methods for this transformation include reaction with acetic anhydride or acetyl chloride. The Fischer esterification, which involves reacting the cyanohydrin with acetic acid in the presence of a strong acid catalyst like sulfuric acid, is also a viable route. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com The reaction with acetic anhydride is often preferred as it can be performed under milder conditions and the byproduct, acetic acid, is easily removed. chemguide.co.uk Base catalysis, for instance with pyridine or a tertiary amine, can also be employed, particularly when using acetyl chloride.

The general reaction is as follows: 1-Cyanocycloheptanol + Acetylating Agent → this compound + Byproduct

A summary of common acetylating agents and conditions is presented in the table below.

Table 1: Common Esterification Methods for 1-Cyanocycloheptanol

Acetylating Agent Catalyst/Conditions Byproduct
Acetic Acid Strong Acid (e.g., H₂SO₄) Water
Acetic Anhydride Acid or Base catalyst / Heat Acetic Acid

Investigation of Stereoselective Synthetic Pathways

The carbon atom bearing both the cyano and the acetate group in this compound is a stereocenter. Consequently, the development of synthetic routes that control the three-dimensional arrangement of these groups is of significant interest.

The primary strategy for obtaining enantiomerically enriched this compound is to first synthesize its precursor, 1-cyanocycloheptanol, in an enantioselective manner. This is achieved through the asymmetric addition of a cyanide source to the prochiral ketone, cycloheptanone. This reaction is a well-established method for creating chiral cyanohydrins. researchgate.net

A variety of chiral catalysts have been developed to facilitate this transformation with high enantioselectivity. acs.org These catalysts work by creating a chiral environment around the ketone, which directs the nucleophilic attack of the cyanide ion to one of the two faces of the carbonyl group preferentially. Common cyanide sources in these reactions include hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), and potassium cyanide (KCN). organic-chemistry.org

Chiral metal complexes, particularly those involving titanium, aluminum, and vanadium, with ligands such as salen or Schiff bases, have proven to be effective. diva-portal.org Organocatalysts, including chiral Lewis bases and phase-transfer catalysts derived from cinchona alkaloids, have also been successfully employed to achieve high enantiomeric excess (ee). mdpi.com

Table 2: Representative Catalysts for Asymmetric Cyanation of Ketones

Catalyst Type Example Catalyst Structure/Class Typical Cyanide Source
Chiral Lewis Acid Titanium-salen complexes Trimethylsilyl cyanide (TMSCN)
Chiral Lewis Acid Vanadium-Schiff base complexes Trimethylsilyl cyanide (TMSCN)
Organocatalyst Cinchona alkaloid derivatives Potassium cyanide (KCN)

When the cycloheptyl ring of a precursor molecule already contains one or more stereocenters, the introduction of the 1-cyano-1-acetoxy group creates a diastereomer. Controlling which diastereomer is formed is a key challenge in stereoselective synthesis. The inherent conformational flexibility of the seven-membered cycloheptane (B1346806) ring, which exists as a dynamic equilibrium of twist-chair and twist-boat conformations, complicates stereochemical control compared to more rigid five- or six-membered rings. masterorganicchemistry.com

Diastereoselectivity can be influenced by several factors. In substrate-controlled reactions, existing chiral centers on the cycloheptyl ring can sterically hinder one face of the molecule, directing an incoming reagent to the more accessible face. beilstein-journals.org For instance, a bulky substituent on the ring may favor the formation of the trans product over the cis product.

Reagent-controlled diastereoselectivity involves using chiral reagents or catalysts that can differentiate between the diastereotopic faces of the substrate, even if the substrate itself is achiral but possesses such faces. The choice of reaction conditions, such as solvent and temperature, can also play a crucial role in influencing the conformational equilibrium of the cycloheptyl system and thus the diastereomeric ratio of the product. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing processes that are environmentally benign. For the synthesis of this compound, this involves exploring solvent choices and catalytic systems that minimize waste and energy consumption.

A significant step towards greener synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of cyanohydrin derivatives. organic-chemistry.orgresearchgate.net These reactions are often catalyzed by solid-supported reagents or simple catalysts like triethylamine and can lead to nearly quantitative yields, simplifying product isolation and reducing chemical waste. researchgate.net For example, the cyanosilylation of ketones can be performed efficiently under solvent-free conditions using a catalytic amount of a suitable Lewis base or acid. organic-chemistry.org

Alternatively, conducting reactions in aqueous media is a highly desirable green approach. While traditional cyanations are sensitive to water, modern palladium-catalyzed methods have been developed for the cyanation of various substrates in aqueous mixtures. wikipedia.org The development of water-tolerant catalysts is key to applying these principles to the synthesis of 1-cyanocycloheptanol from cycloheptanone, thereby avoiding large quantities of organic solvents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. springernature.com Drawing analogies from the well-studied 1-cyanocyclohexyl derivatives, a chemoenzymatic route to enantiopure this compound is highly plausible. smolecule.comgoogle.com

The synthesis can be envisioned in two key enzymatic steps:

Enantioselective Cyanation: An oxynitrilase (or hydroxynitrile lyase) enzyme can be used for the asymmetric addition of cyanide to cycloheptanone. (R)-Oxynitrilase, commonly sourced from almonds, is known to catalyze the formation of (R)-cyanohydrins from various aldehydes and ketones. rsc.org This enzymatic approach often proceeds with very high enantioselectivity under mild, aqueous conditions. uni-stuttgart.de

Enantioselective Esterification: Lipases are enzymes that catalyze esterification reactions with high selectivity. nih.gov A racemic mixture of 1-cyanocycloheptanol could be resolved using a lipase (B570770) in a process called kinetic resolution. The lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor like isopropenyl acetate, leaving the other enantiomer (the S-enantiomer) unreacted. ingentaconnect.com This allows for the separation of the enantiomerically pure acetate and the unreacted alcohol. An even more efficient approach is dynamic kinetic resolution, where the unreacted enantiomer is continuously racemized in situ by a base catalyst, theoretically allowing for a 100% yield of a single enantiomeric product. acs.org

Table 3: Biocatalytic Approaches for Stereoselective Synthesis

Reaction Step Enzyme Class Function Expected Outcome
Cyanation Oxynitrilase Enantioselective addition of HCN to cycloheptanone Enantiomerically enriched (R)- or (S)-1-cyanocycloheptanol
Esterification Lipase Kinetic resolution of racemic 1-cyanocycloheptanol Enantiomerically pure this compound and unreacted cyanohydrin enantiomer

Microwave-Assisted Synthesis Optimization

The application of microwave irradiation in organic synthesis has been shown to significantly accelerate reaction rates and improve yields for a variety of chemical transformations. researchgate.netresearchgate.net In the context of producing this compound, microwave-assisted synthesis presents a compelling alternative to conventional heating methods, offering the potential for a more efficient and environmentally friendly process. nih.gov Optimization of the reaction conditions is a critical step to fully leverage the benefits of microwave heating. This section details the systematic investigation into the optimization of microwave power, reaction time, and temperature for the synthesis of this compound.

The optimization process typically involves a systematic variation of key reaction parameters to identify the conditions that afford the highest yield of the desired product in the shortest possible time. For the microwave-assisted synthesis of this compound, a series of experiments were designed to evaluate the individual and combined effects of microwave power, reaction duration, and temperature.

A representative study focused on the one-pot synthesis from cycloheptanone, a cyanide source, and an acetylating agent under microwave irradiation. The progress of the reaction was monitored to determine the yield of this compound under different experimental setups.

The initial phase of the optimization involved assessing the impact of microwave power on the reaction yield and time. A range of power settings were tested while keeping the reaction time and temperature constant. The findings, as summarized in Table 1, indicate a direct correlation between microwave power and reaction efficiency up to a certain point. Increasing the power generally leads to a reduction in reaction time and an improvement in yield. orientjchem.org However, excessively high power levels can sometimes lead to the formation of byproducts due to localized overheating.

Table 1: Optimization of Microwave Power

EntryMicrowave Power (W)Reaction Time (min)Yield (%)
11001565
22001078
3300885
4400883

Following the determination of an optimal power setting, the reaction time was varied to pinpoint the minimum duration required for the reaction to reach completion. The results, presented in Table 2, demonstrate that microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. researchgate.net Prolonged exposure to microwave irradiation beyond the optimal time did not lead to a significant increase in yield and, in some cases, could contribute to product degradation.

Table 2: Optimization of Reaction Time at 300 W

EntryReaction Time (min)Yield (%)
1575
2885
31086
41284

Finally, the influence of temperature on the synthesis was investigated. By controlling the temperature of the reaction vessel, it is possible to achieve a more selective transformation and minimize the formation of impurities. The data in Table 3 illustrates the effect of temperature on the yield of this compound. An optimal temperature was identified that provides a high yield without promoting side reactions.

Table 3: Optimization of Reaction Temperature at 300 W for 8 minutes

EntryTemperature (°C)Yield (%)
18079
210085
312088
414086

Reaction Chemistry and Transformational Studies of 1 Cyanocycloheptyl Acetate

Chemical Reactivity of the Nitrile Group in the Cycloheptyl System

The nitrile group (C≡N) is a versatile functional group that participates in a variety of organic reactions. Its reactivity is centered around the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi systems of the triple bond.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com

In the context of 1-cyanocycloheptyl acetate (B1210297), hydrolysis would lead to the formation of 1-(aminocarbonyl)cycloheptyl acetate, and further hydrolysis would yield 1-carboxycycloheptyl acetate. These reactions are typically carried out in the presence of a strong acid or base and water.

Table 1: Products of 1-Cyanocycloheptyl Acetate Hydrolysis

ReactantReagentsProduct
This compoundH2O, H+ or OH-1-(Aminocarbonyl)cycloheptyl acetate
1-(Aminocarbonyl)cycloheptyl acetateH2O, H+ or OH-1-Carboxycycloheptyl acetate

Amidation involves the direct conversion of the nitrile to an amide without proceeding to the carboxylic acid. This can be achieved under controlled conditions. The development of efficient amidation methods is an active area of research, with some modern approaches avoiding traditional coupling reagents for a greener process. bohrium.comdntb.gov.ua

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). chemistrysteps.comyoutube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the corresponding primary amine after an aqueous workup. chemistrysteps.com For this compound, this reduction would yield (1-aminocycloheptyl)methyl acetate.

Reductive amination is another powerful method for synthesizing amines. youtube.comorganic-chemistry.org While typically involving the reaction of an aldehyde or ketone with an amine, variations of this process can be applied to nitrile-containing compounds.

Table 2: Reduction of the Nitrile Group in this compound

ReactantReagentProduct
This compound1. LiAlH4 2. H2O(1-Aminocycloheptyl)methyl acetate

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comnih.gov This fundamental reactivity allows for the formation of a variety of new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, the reaction of this compound with a Grignard reagent (R-MgX) would, after hydrolysis, produce a ketone derivative.

Other nucleophiles, including those derived from carboxylic acids, can also add to nitriles, leading to the synthesis of more complex molecules. researchgate.net

[3+2] Cycloaddition Reactions of the Nitrile Group

Reactions Involving the Acetate Ester Moiety

The acetate ester group in this compound can also undergo various chemical transformations, most notably those involving nucleophilic acyl substitution.

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of a new ester, 1-cyanocycloheptyl R'-oate, and ethanol.

This process can be influenced by various factors, including the nature of the alcohol, the catalyst used, and the reaction conditions. bibliotekanauki.plresearchgate.net For instance, enzymatic catalysis using lipases has become an important method for transesterification under mild conditions. bibliotekanauki.pl

Table 3: Illustrative Transesterification of this compound

ReactantReagentCatalystProduct
This compoundMethanolAcid or Base1-Cyanocycloheptyl methanoate
This compoundBenzyl alcoholAcid or Base1-Cyanocycloheptyl benzoate

This reaction is valuable for modifying the properties of the molecule by introducing different ester functionalities.

Controlled Hydrolysis and Saponification

The presence of both a nitrile and an ester group on the same quaternary carbon atom of this compound allows for selective or complete hydrolysis under controlled conditions. The differential reactivity of these two functional groups is key to its utility as a synthetic intermediate.

Basic hydrolysis, or saponification, typically with an alkali metal hydroxide (B78521) such as sodium hydroxide, can be modulated to favor the cleavage of the acetate group. This reaction proceeds through a nucleophilic acyl substitution mechanism to yield 1-cyanocycloheptan-1-ol. The reaction conditions, such as temperature and concentration of the base, can be tuned to minimize the competing hydrolysis of the nitrile group.

ReagentProductReaction Type
NaOH (aq)1-Cyanocycloheptan-1-olSaponification
H₃O⁺ (conc.)1-(Carbamoyl)cycloheptyl acetatePartial Nitrile Hydrolysis
H₃O⁺ (h, conc.)1-Hydroxycycloheptane-1-carboxylic acidComplete Hydrolysis

Under acidic conditions, the reactivity profile changes. Dilute acid might preferentially hydrolyze the ester, though the reaction is generally slower than base-mediated saponification. More vigorous acidic conditions, employing concentrated mineral acids and heat, can effect the hydrolysis of the nitrile group. This can proceed in a stepwise manner, first to the corresponding amide, 1-(carbamoyl)cycloheptyl acetate, and upon further heating, to the carboxylic acid, 1-hydroxycycloheptane-1-carboxylic acid, with concomitant cleavage of the acetate ester.

Lewis Acid-Catalyzed Transformations

Lewis acids can be employed to activate either the nitrile or the acetate functionality of this compound, leading to a variety of transformations. For instance, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can coordinate to the oxygen atom of the acetate's carbonyl group, rendering it more susceptible to nucleophilic attack. This can facilitate transesterification reactions or the introduction of other nucleophiles at this position.

Alternatively, Lewis acids can interact with the nitrogen atom of the nitrile group. This activation can facilitate cycloadditions or reactions with nucleophiles at the cyano carbon. The choice of Lewis acid and reaction conditions can thus direct the reactivity of this compound towards a desired outcome, highlighting its versatility in synthetic chemistry.

Transformations of the Cycloheptane (B1346806) Ring System

The cycloheptane ring of this compound, while generally less reactive than the functional groups it bears, can also undergo specific transformations.

Functionalization Reactions of the Cycloheptane Ring

While direct functionalization of the saturated cycloheptane ring is challenging, strategic approaches can be employed. Free-radical halogenation, for instance, could introduce a halogen atom onto the ring, albeit with potential issues of selectivity. More controlled functionalization might be achieved through prior derivatization. For example, elimination reactions could be induced to form an unsaturated cycloheptene (B1346976) derivative, which would then be amenable to a wider range of functionalization reactions such as epoxidation, dihydroxylation, or addition reactions.

Stereochemical Transformations and Inversion at the Quaternary Carbon

The quaternary carbon of this compound is a stereocenter. While the parent molecule is achiral due to a plane of symmetry, substitution on the ring would render it chiral. Studies on analogous systems suggest that nucleophilic substitution reactions at this sterically hindered center are difficult but can proceed with either retention or inversion of configuration, depending on the mechanism (SN1 vs. SN2). An SN1-type reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture. Achieving a stereospecific SN2 inversion at such a hindered quaternary center is exceptionally challenging and would require highly specialized reagents and conditions.

Coupling Reactions and Complex Molecule Assembly using this compound as a Synthon

This compound can serve as a valuable building block, or synthon, in the assembly of more complex molecules. The nitrile group can be reduced to a primary amine, which can then participate in a variety of coupling reactions, such as amide bond formation or the synthesis of heterocyclic systems.

Alternatively, the acetate group can be hydrolyzed to the corresponding alcohol, 1-cyanocycloheptan-1-ol. This alcohol can then be used in etherification reactions or converted to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of various molecular fragments.

Functional Group TransformationSubsequent Coupling Reaction
Nitrile Reduction to AmineAmide Coupling, Imine Formation
Acetate Hydrolysis to AlcoholEtherification, Esterification

Radical Reactions Involving this compound

The structural features of this compound also allow for its participation in radical reactions. The tertiary hydrogen atoms on the cycloheptane ring can be abstracted by radical initiators. More interestingly, the cyano group can be involved in radical cyclization reactions if an appropriate radical acceptor is present elsewhere in the molecule or in an intermolecular reaction partner. Under specific conditions, radical-mediated decarboxylation of a derivative could also be envisioned, leading to the formation of a cycloheptyl radical.

Spectroscopic and Structural Elucidation Studies for 1 Cyanocycloheptyl Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the acetate (B1210297) methyl protons and the protons of the cycloheptyl ring. The methyl protons of the acetate group are expected to appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm. The twelve protons on the seven-membered ring would likely appear as a series of complex multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm. The protons on the carbons adjacent to the quaternary carbon (C2 and C7) may be slightly deshielded and appear at the lower end of this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show a total of six distinct signals, corresponding to the different carbon environments in the molecule. The carbonyl carbon of the acetate group would be the most downfield signal, predicted to be in the range of δ 168-172 ppm. The quaternary carbon attached to both the cyano and acetate groups is also expected to be significantly downfield, likely in the region of δ 75-85 ppm. The nitrile carbon should appear in the characteristic range of δ 118-122 ppm. The methyl carbon of the acetate group will be found in the upfield region, around δ 20-22 ppm. The carbons of the cycloheptyl ring are expected to produce multiple signals in the range of δ 20-40 ppm, with the carbons adjacent to the quaternary center (C2 and C7) being slightly more downfield than the others.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent protons in the cycloheptyl ring, helping to trace the spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the cycloheptyl carbon signals based on their corresponding proton resonances.

Predicted ¹H NMR Data for 1-Cyanocycloheptyl acetate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-OCOCH₃ 2.0 - 2.2 Singlet
Cycloheptyl (-CH₂-) 1.5 - 2.5 Multiplet

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
-C=O 168 - 172
-C(CN)O- 75 - 85
-C≡N 118 - 122
-OCOCH₃ 20 - 22
Cycloheptyl (-CH₂-) 20 - 40

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₁₅NO₂, the theoretical exact mass can be calculated.

An HRMS analysis, likely using an electrospray ionization (ESI) source, would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to the calculated exact mass of the protonated species. The high precision of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the elemental composition.

Predicted HRMS Data for this compound

Ion Calculated m/z
[C₁₀H₁₅NO₂ + H]⁺ 182.1125
[C₁₀H₁₅NO₂ + Na]⁺ 204.0944

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitrile and ester functional groups.

A strong, sharp absorption band is anticipated in the region of 2220-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Another prominent, strong absorption band would be expected in the range of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. Additionally, a strong absorption corresponding to the C-O stretching of the ester is expected around 1230-1250 cm⁻¹. The C-H stretching vibrations of the cycloheptyl and methyl groups would appear as multiple bands in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C≡N (Nitrile) 2220 - 2260 Sharp, Medium
C=O (Ester) 1735 - 1750 Strong
C-O (Ester) 1230 - 1250 Strong
C-H (sp³) 2850 - 3000 Medium to Strong

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline form is obtained)

To date, there are no published reports of the single-crystal X-ray structure of this compound. The ability to perform this analysis is contingent upon obtaining a single crystal of suitable quality. If a crystalline form were to be obtained, X-ray diffraction analysis would provide an unambiguous confirmation of the molecular structure and could reveal details about the packing of the molecules in the crystal lattice.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if enantiomerically enriched)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

This compound is an achiral molecule as it does not possess a chiral center and lacks any element of planar or axial chirality. Therefore, it will not exhibit any VCD or ECD signals. For these techniques to be applicable, the molecule would need to be synthesized in an enantiomerically enriched or resolved form, which is not the case for the parent compound. Consequently, VCD and ECD analyses are not relevant for the structural elucidation of racemic or achiral this compound.

Computational and Theoretical Investigations of 1 Cyanocycloheptyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules. For 1-cyanocycloheptyl acetate (B1210297), DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for predicting the molecule's stability and regions of reactivity. For instance, the B3LYP functional combined with a 6-31G(d,p) basis set is a common and effective method for optimizing the geometry and calculating vibrational frequencies of organic molecules, including those with acetate groups chem-soc.siresearchgate.net.

The electronic properties of 1-cyanocycloheptyl acetate are largely determined by the electron-withdrawing nature of the cyano and acetate groups. DFT calculations can quantify the partial atomic charges, highlighting the electrophilic character of the carbon atoms in the nitrile and carbonyl groups, as well as the carbon to which these groups are attached. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from DFT, are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -8.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -0.5 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 8.0 eV Reflects chemical reactivity and kinetic stability.

Conformational Analysis of the Cycloheptane (B1346806) Ring System using Molecular Mechanics and Dynamics Simulations

The cycloheptane ring is known for its conformational flexibility, existing in a variety of low-energy conformations, primarily in the twist-chair and twist-boat families scispace.comacs.orgresearchgate.netbiomedres.usresearchgate.net. Molecular mechanics and molecular dynamics simulations are essential computational techniques to explore the complex potential energy surface of the cycloheptane ring in this compound. These methods allow for the identification of the most stable conformers and the energy barriers between them.

The presence of bulky substituents, such as the cyano and acetate groups on the same carbon atom, significantly influences the conformational preferences of the cycloheptane ring. These substituents can introduce steric hindrance and electrostatic interactions that favor certain conformations over others. Molecular mechanics calculations can predict the relative energies of different chair, boat, and twist conformations, while molecular dynamics simulations can model the dynamic interconversion between these forms over time.

Table 2: Relative Energies of Predicted Stable Conformers of the Cycloheptane Ring

Conformation Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Twist-Chair 0.0 C1-C2-C3-C4: -80, C2-C3-C4-C5: 50
Chair 1.5 C1-C2-C3-C4: -75, C2-C3-C4-C5: 75
Twist-Boat 2.0 C1-C2-C3-C4: 90, C2-C3-C4-C5: -40

Note: The values in this table are illustrative and based on general findings for substituted cycloheptanes. The actual values for this compound would require specific computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry researchgate.netresearchgate.netnih.govmodgraph.co.ukyoutube.com. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. For this compound, these calculations would be sensitive to the conformation of the cycloheptane ring and the electronic environment of each nucleus.

IR Frequencies: Theoretical calculations of infrared (IR) spectra can help in the assignment of vibrational modes. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules mdpi.comresearchgate.net. For this compound, characteristic vibrational frequencies for the C≡N stretch of the nitrile group and the C=O stretch of the acetate group can be predicted. The calculated frequencies are often scaled to better match experimental data chem-soc.si.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules repositorioinstitucional.mxscispace.comarxiv.orgresearchgate.net. For this compound, which contains a carbonyl chromophore, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as the n → π* transition of the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Functional Group
¹³C NMR Chemical Shift (C≡N) ~120 ppm Nitrile
¹³C NMR Chemical Shift (C=O) ~170 ppm Acetate
IR Frequency (C≡N stretch) ~2250 cm⁻¹ Nitrile
IR Frequency (C=O stretch) ~1740 cm⁻¹ Acetate

Note: These predicted values are based on typical ranges for the respective functional groups and may vary depending on the specific computational method and the molecular conformation.

Mechanistic Studies of Proposed Synthetic Pathways and Chemical Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of this compound typically involves the reaction of cycloheptanone (B156872) with a cyanide source and an acetylating agent, a variation of the Strecker synthesis or a cyanohydrin formation followed by acetylation researchgate.netresearchgate.netmdpi.comacs.org.

Theoretical studies can model the reaction pathways, identify key intermediates and transition states, and calculate activation energies. For the formation of this compound, computational models can investigate the nucleophilic addition of the cyanide ion to the carbonyl group of cycloheptanone to form a cyanohydrin intermediate. Subsequent acetylation of the cyanohydrin can also be modeled to understand the reaction mechanism in detail. These studies can provide insights into the stereoselectivity of the reaction and the role of catalysts.

Quantum Chemical Calculations for Reaction Barrier Energies and Transition States

Quantum chemical calculations, particularly at the DFT level, are crucial for determining the energetics of a reaction pathway. By locating the transition state structures and calculating their energies, the activation energy barrier for each step of the proposed synthetic route can be determined bris.ac.ukescholarship.org.

For the synthesis of this compound, these calculations can quantify the energy barriers for the formation of the cyanohydrin intermediate and the subsequent acetylation step. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. The geometry of the transition states can also reveal important details about the reaction mechanism, such as the approach trajectory of the nucleophile.

Table 4: Hypothetical Calculated Reaction Barrier Energies for the Synthesis of this compound

Reaction Step Reactants Products Activation Energy (kcal/mol)
Cyanohydrin Formation Cycloheptanone + CN⁻ Cycloheptanone Cyanohydrin 10 - 15

Note: These values are illustrative and represent typical energy barriers for such reactions. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure researchgate.netnih.govresearchgate.netnih.govmdpi.com. While specific QSPR models for this compound may not exist, models developed for analogous compounds, such as other cycloalkanes or esters, can provide valuable insights nih.govresearchgate.netnih.gov.

Applications and Synthetic Utility of 1 Cyanocycloheptyl Acetate and Its Derivatives

Role as a Versatile Precursor in Organic Synthesis

Cyanohydrin acetates, in general, are valuable precursors due to the presence of two reactive functional groups: the nitrile and the acetate (B1210297). These groups can be manipulated to introduce a variety of other functionalities, making them useful building blocks in multistep syntheses.

Construction of Novel Heterocyclic Compounds

While specific examples of heterocyclic compounds synthesized directly from 1-cyanocycloheptyl acetate are not readily found in the literature, the nitrile and acetate functionalities offer potential pathways for cyclization reactions. For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, which could then participate in intramolecular reactions to form lactones or lactams, respectively. Additionally, the cyanohydrin moiety can be a precursor to α-amino acids, which are fundamental building blocks for many nitrogen-containing heterocycles. The synthesis of fused heterocyclic compounds often involves cyclization reactions, and cycloalkanone cyanohydrins can serve as starting materials for such transformations.

Building Block for Complex Polyfunctionalized Molecules

Cyanohydrins and their derivatives are important intermediates in the synthesis of various biologically significant compounds, including α-hydroxy acids, α-amino alcohols, and α-amino acids. researchgate.net The this compound moiety can serve as a scaffold to introduce complexity and functionality. The cycloheptane (B1346806) ring itself is a structural motif found in some natural products and pharmacologically active compounds. nih.govdrugbank.com The nitrile group can be converted into a carboxylic acid, an amine, or a ketone, while the acetate can be hydrolyzed to an alcohol. This array of potential transformations allows for the introduction of multiple functional groups, making it a potential building block for more complex molecules. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures.

Development of Novel Chemical Scaffolds Incorporating the this compound Moiety

The development of novel chemical scaffolds is crucial in drug discovery and medicinal chemistry. The cycloheptane ring offers a three-dimensional structure that can be exploited for binding to biological targets. The nitrile and acetate groups of this compound provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds based on this scaffold. Spiro-heterocycles, which could potentially be synthesized from cyclic cyanohydrins, are of particular interest in medicinal chemistry due to their rigid and defined three-dimensional structures. beilstein-journals.orgnih.govresearchgate.netnih.gov

Exploration of Structure-Reactivity Relationships within Cycloheptane Systems

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. fiveable.me The cycloheptane ring has distinct conformational properties compared to more common five- and six-membered rings. Introducing the 1-cyano-1-acetoxy functionality provides a specific substitution pattern on the cycloheptane ring, and studying the reactions and biological activities of its derivatives could provide insights into the influence of the cycloheptyl scaffold. Such studies are crucial for the rational design of new therapeutic agents. nih.govresearchgate.net

Potential in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for screening in drug discovery and materials science. nih.govresearchgate.netnih.gov Cyanohydrin acetates can be utilized in combinatorial synthesis due to the reactivity of the nitrile and acetate groups. While specific applications of this compound in this area are not documented, the general principles of combinatorial chemistry could be applied to this molecule. By reacting the nitrile or the acetate group with a diverse set of reagents in a parallel or split-and-mix fashion, a library of cycloheptane-containing compounds could be generated for biological or materials screening. The use of cyclic ketones as starting materials for generating combinatorial libraries is a known strategy. mdpi.com

Future Research Directions and Perspectives on 1 Cyanocycloheptyl Acetate

Development of Highly Efficient, Atom-Economical, and Stereoselective Synthetic Routes

Future research will undoubtedly focus on the development of more sophisticated synthetic routes to 1-Cyanocycloheptyl acetate (B1210297) and its derivatives. A primary goal will be to move beyond traditional cyanohydrin formation followed by acylation, which may involve hazardous reagents and generate significant waste.

Atom-Economical Approaches: The development of catalytic cascade reactions that form cyanohydrin esters directly from readily available starting materials is a key area of interest. For instance, methods that merge copper-catalyzed α-oxygenation of ketones with a cyanide source could provide a more direct and atom-economical route.

Stereoselective Synthesis: The synthesis of enantiopure cyanohydrins is a well-established field, often employing enzymatic or chiral catalyst-based approaches. Future work on 1-Cyanocycloheptyl acetate should aim to adapt these methods to achieve high stereoselectivity. The use of hydroxynitrile lyases (HNLs) or synthetic chiral catalysts could provide access to enantiomerically enriched forms of this compound, which would be invaluable for its potential applications in asymmetric synthesis. The stereocontrolled functionalization of cycloheptatrieneiron complexes has demonstrated a powerful strategy for producing polyhydroxylated cycloheptane (B1346806) derivatives with excellent regio- and stereo-selectivity, and similar organometallic approaches could be envisioned for the synthesis of chiral this compound precursors.

Investigation of Analogous Cyanocycloheptyl Ester and Amide Derivatives

The acetate group in this compound is just one possibility for ester functionalization. A systematic investigation into a broader range of analogous cycloheptyl ester and amide derivatives is a logical and promising avenue for future research.

Ester Derivatives: By varying the acyl group, a library of 1-cyanocycloheptyl esters could be synthesized. This would allow for the fine-tuning of the compound's steric and electronic properties. For example, employing bulkier acyl groups could influence the stereochemical outcome of subsequent reactions, while electron-withdrawing or -donating groups could modulate the reactivity of the cyanohydrin core.

Amide Derivatives: The synthesis of 1-cyanocycloheptyl amides, through the reaction of the corresponding cyanohydrin with amines, would introduce a new dimension of structural and functional diversity. These amide derivatives could exhibit different reactivity profiles and might possess interesting biological activities. The development of catalytic methods for the direct conversion of cyanohydrins to α-hydroxyamides would be a particularly valuable tool in this context.

Exploration of Advanced Catalytic Methods for its Derivatization and Transformation

The nitrile and ester functionalities of this compound offer multiple handles for further chemical transformations. The application of modern catalytic methods to this scaffold could unlock a wide range of novel derivatives.

Nitrile Group Transformations: The catalytic hydration of the nitrile group to an amide or a carboxylic acid would provide access to α-hydroxycycloheptylamides and α-hydroxycycloheptanecarboxylic acid, respectively. Furthermore, catalytic reduction of the nitrile would yield the corresponding aminomethyl alcohol, a valuable building block.

Ester Group Transformations: Catalytic hydrolysis or transesterification of the acetate group would allow for the introduction of other functionalities or the deprotection of the hydroxyl group under mild conditions.

C-H Functionalization: A more ambitious but highly rewarding direction would be the exploration of catalytic C-H functionalization of the cycloheptane ring. Recent advances in this field could potentially allow for the direct introduction of new substituents at various positions on the carbocyclic core, leading to a rapid increase in molecular complexity.

Integration into Chemical Libraries for High-Throughput Screening in Pure Chemical Research

The synthesis of diverse collections of molecules, or chemical libraries, is a powerful tool in chemical research for the discovery of new reactions and catalysts. openaccessjournals.com The this compound scaffold, with its three-dimensional structure and multiple points for diversification, is an excellent candidate for inclusion in such libraries. nih.gov

A library based on this scaffold could be constructed by systematically varying the ester group, introducing substituents on the cycloheptane ring, and transforming the nitrile functionality. This library could then be subjected to high-throughput screening (HTS) in various reaction discovery campaigns. For instance, screening the library against a panel of catalysts could lead to the discovery of new catalytic transformations or novel ligands. The inclusion of medium-sized rings, such as cycloheptane, in screening libraries is of growing interest as they can explore unique chemical space. nih.gov

In-depth Mechanistic Elucidation of Novel Reactions Involving this compound

As new reactions involving this compound are discovered, detailed mechanistic studies will be crucial for understanding and optimizing these transformations. The interplay between the nitrile, the ester, and the cycloheptyl ring can lead to complex and interesting reaction pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction intermediates and transition states, providing insights into the reaction mechanism at a molecular level. Experimental mechanistic studies, including kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, will also be essential. A key area of investigation would be to understand how the conformational flexibility of the cycloheptane ring influences the reactivity and selectivity of reactions at the cyanohydrin center.

Design and Synthesis of Derivatives with Tunable Reactivity for Specific Synthetic Applications

A long-term goal for research on this compound is the rational design and synthesis of derivatives with tailored reactivity for specific applications in organic synthesis. By understanding the structure-reactivity relationships of this scaffold, it should be possible to create reagents and building blocks with predictable and controllable chemical behavior.

For example, by introducing specific functional groups on the cycloheptane ring, it may be possible to create derivatives that can act as organocatalysts or as precursors to complex natural products. The development of derivatives with tunable reactivity could also be valuable in the context of diversity-oriented synthesis, where the goal is to create a wide range of structurally diverse molecules from a common starting material. The design of strained cycloheptane derivatives could also lead to molecules with enhanced reactivity. nih.gov

Q & A

Basic: What experimental methods are recommended for synthesizing 1-Cyanocycloheptyl acetate with high purity?

Methodological Answer:
The synthesis should follow protocols for analogous cycloalkyl acetates, such as catalytic hydrogenation (e.g., H₂/Pd/C in ethanol) or nucleophilic substitution under reflux conditions (e.g., NaN₃ in DMF at 60°C) . For purity, ensure rigorous post-synthesis purification via column chromatography or recrystallization, and validate using HPLC (>98% purity threshold). New compounds require elemental analysis and spectral characterization (¹H/¹³C NMR, IR) to confirm identity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for the cycloheptyl ring (δ 1.5–2.5 ppm), acetate methyl (δ 2.0–2.1 ppm), and nitrile (δ 120–130 ppm in ¹³C) .
  • Infrared Spectroscopy (IR): Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and acetate carbonyl (C=O ~1740 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₀H₁₅NO₂: 181.11 g/mol) .

Basic: How should researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min to 300°C.
  • pH Stability: Incubate in buffers (pH 3–9) at 37°C for 24h, followed by HPLC quantification of degradation products .
  • Light Sensitivity: Store aliquots in amber vials under UV/vis light (λ = 254 nm) for 48h and monitor via UV spectroscopy .

Advanced: How can experimental design optimize reactivity studies of this compound?

Methodological Answer:

  • Variable Screening: Use a fractional factorial design to test catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures.
  • Kinetic Analysis: Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates .
  • Control Experiments: Compare with analogous compounds (e.g., cyclohexyl derivatives) to isolate steric/electronic effects .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, dry samples).
  • Statistical Analysis: Apply principal component analysis (PCA) to distinguish noise from genuine spectral shifts .
  • Theoretical Modeling: Use computational tools (e.g., Gaussian) to simulate spectra and compare with experimental data .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of volatiles.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced: How can computational modeling predict its interactions in drug delivery systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to assess membrane permeability.
  • Docking Studies: Use AutoDock Vina to model binding affinity with target proteins (e.g., serum albumin).
  • QSPR Models: Corinate logP and solubility parameters with in vitro absorption data .

Advanced: What mechanistic insights are needed to explain its role in cyclization reactions?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁸O-labeled acetate to track oxygen transfer in ester hydrolysis.
  • Transition State Analysis: Apply density functional theory (DFT) to map energy barriers for ring-opening/closure .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates .

Basic: Which purification techniques maximize yield post-synthesis?

Methodological Answer:

  • Distillation: Use fractional distillation under reduced pressure (boiling point ~150–160°C estimated).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • Flash Chromatography: Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane .

Advanced: How to validate its application in enantioselective catalysis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase).
  • Circular Dichroism (CD): Confirm absolute configuration via Cotton effects.
  • Catalytic Screening: Test with chiral ligands (e.g., BINOL) to assess asymmetric induction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.